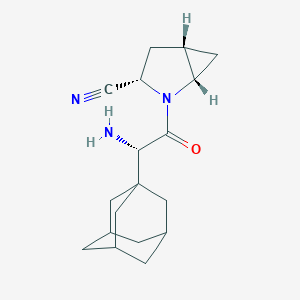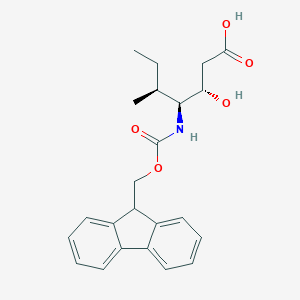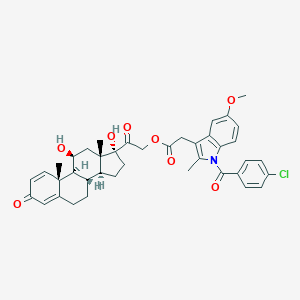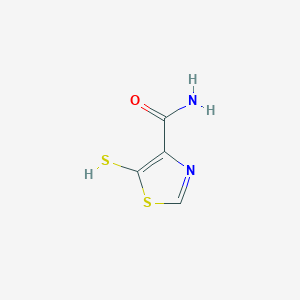
4-(Aminomethyl)thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Aminomethyl)thiazole hydrochloride and related thiazole derivatives involves various chemical pathways. For instance, Johnson et al. (1992) reported the synthesis of 4-(hydroxymethyl)-2-[(dimethylamino)methyl]thiazole derivatives from 4-(chloromethyl)-4-hydroxythiazole derivatives, speculating the formation of spirooxirane intermediates during the process (Johnson, Moder, & Ward, 1992). Similarly, Bao-xian (2006) described a one-step synthesis of 2-amino-1,3,4-thiadiazole using aminothiourea and oxalic acid (Bao-xian, 2006). These processes highlight the diverse synthetic routes available for thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which impacts their physical and chemical properties. Kennedy et al. (1999) investigated the structure of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester, noting variations in molecular conformation (Kennedy et al., 1999). These structural insights are crucial for understanding the reactivity and potential applications of these compounds.
Applications De Recherche Scientifique
Thiazole derivatives have been extensively studied in the last few decades due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
The thiazole ring is a key component of many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Thiazole derivatives can interact with biological systems in various ways. For example, Voreloxin, a drug containing a thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Safety And Hazards
Orientations Futures
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Propriétés
IUPAC Name |
1,3-thiazol-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXTRRWXZPGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625847 |
Source


|
| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)thiazole hydrochloride | |
CAS RN |
117043-86-4 |
Source


|
| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)

